Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Technical Whitepaper: Structural Profiling, Synthesis, and Applications of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Executive Summary
As drug discovery and advanced materials science increasingly rely on bifunctional molecular scaffolds, 2-[Bis(prop-2-en-1-yl)amino]benzoic acid (commonly known as N,N-diallylanthranilic acid) has emerged as a highly versatile building block. Featuring both a carboxylic acid moiety and a tertiary amine bearing two terminal alkene (allyl) groups, this compound bridges the gap between medicinal chemistry and polymer science. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its divergent applications ranging from transition-metal-catalyzed ring-closing metathesis (RCM) to its role as a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) development.
Physicochemical & Structural Profiling
Understanding the structural nuances of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid is critical for predicting its reactivity and biological behavior. The steric bulk of the two prop-2-en-1-yl (allyl) groups forces the nitrogen lone pair out of coplanarity with the aromatic ring. This steric twist significantly reduces the resonance donation of the amine into the benzoic acid core, altering both its UV absorption profile and its pKa compared to unsubstituted anthranilic acid.
Below is a consolidated table of the compound's core quantitative and physicochemical properties:
| Property | Value / Description |
| IUPAC Name | 2-[Bis(prop-2-en-1-yl)amino]benzoic acid |
| Common Name | N,N-Diallylanthranilic acid |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Exact Mass | 217.1103 Da |
| Predicted LogP | ~3.15 (Lipophilic, favorable for membrane permeability) |
| pKa (Carboxylic Acid) | ~4.0 (Weak acid) |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Tertiary amine N, Carboxylate O₂) |
| Rotatable Bonds | 5 (High conformational flexibility) |
Self-Validating Synthetic Methodology
A common pitfall in the synthesis of N-alkylated anthranilic acids is the direct reaction of the starting material with alkyl halides, which inevitably leads to competing esterification of the carboxylate group. To ensure high yields and absolute chemoselectivity, a three-step protection-alkylation-deprotection sequence is mandatory.
Step-by-step synthesis workflow of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification (Carboxylate Protection) Causality: Protecting the acidic proton prevents unwanted O-alkylation in the subsequent step, ensuring the allyl bromide reacts exclusively with the nucleophilic amine.
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Suspend anthranilic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).
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Add a catalytic amount of concentrated H₂SO₄ dropwise.
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Reflux the mixture for 12 hours. Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1); the highly fluorescent anthranilic acid spot will convert to a higher Rf spot.
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Concentrate the solvent under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and evaporate to yield methyl anthranilate.
Step 2: N,N-Diallylation Causality: Anhydrous K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HBr generated during the Sₙ2 substitution, driving the reaction forward without hydrolyzing the newly formed methyl ester.
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Dissolve methyl anthranilate (1.0 eq) in anhydrous DMF.
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Add anhydrous K₂CO₃ (3.0 eq) followed by allyl bromide (2.5 eq).
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Heat the suspension to 80°C under an inert argon atmosphere for 16 hours.
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Quench with ice water and extract with ethyl acetate. Self-Validation: Wash the organic layer with brine at least 5 times. This is critical to partition the high-boiling DMF into the aqueous phase, preventing contamination during isolation.
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Purify via silica gel flash chromatography to isolate pure N,N-diallyl methyl anthranilate.
Step 3: Saponification (Deprotection) Causality: Lithium hydroxide (LiOH) is utilized instead of harsher bases (like NaOH or KOH) to cleanly cleave the methyl ester without risking degradation of the tertiary amine or isomerization of the terminal alkenes.
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Dissolve the intermediate in a 1:1 mixture of THF and H₂O.
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Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
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Evaporate the THF under reduced pressure to leave an aqueous basic solution.
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Carefully acidify the aqueous layer with 1M HCl to pH ~3.5. Causality: This specific pH targets the isoelectric point of the molecule, neutralizing the carboxylate while avoiding protonation of the sterically hindered, weakly basic tertiary amine, forcing the target compound to precipitate.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the final 2-[Bis(prop-2-en-1-yl)amino]benzoic acid.
Advanced Reactivity & Downstream Applications
The true value of 2-[Bis(prop-2-en-1-yl)amino]benzoic acid lies in its dual terminal alkenes, which serve as orthogonal reactive handles for advanced chemical transformations.
Divergent reactivity pathways and applications of the bis-allyl anthranilic acid scaffold.
Ring-Closing Metathesis (RCM): The bis-allyl system is a classic substrate for transition-metal-catalyzed RCM. When treated with Grubbs' 2nd Generation Ruthenium Catalyst in dilute DCM, the two terminal alkenes undergo metathesis to expel ethylene gas, forming a cyclic enamine. Due to the ortho-carboxylate group, this intermediate can be further elaborated into complex 1-benzazepine architectures, which are highly sought after in neuropharmacology.
Macromolecular Engineering: N,N-diallylamines are highly prone to radical-initiated cyclopolymerization. When subjected to initiators like AIBN, the molecule forms repeating pyrrolidine rings along a polymer backbone. Because the monomer also contains a carboxylic acid, the resulting polymers are specialized polyampholytes (ionomers), which are utilized in advanced water treatment, rheology modification, and as polyelectrolytes in energy storage systems ().
Pharmacological Relevance & Medicinal Chemistry
Anthranilic acid derivatives are foundational to medicinal chemistry, particularly serving as the core pharmacophore for the "fenamate" class of NSAIDs (e.g., mefenamic acid, flufenamic acid) ().
References
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Title: Ions in Polymers (ACS Symposium Series) Source: American Chemical Society (ACS) Publications URL: [Link]
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Title: Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues Source: MDPI (Molecules) URL: [Link]
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Title: Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors Source: PubMed (National Institutes of Health) URL: [Link]
